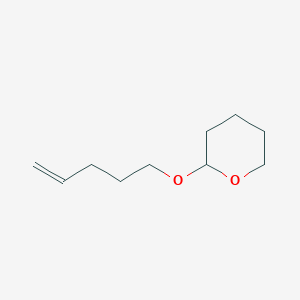

2H-吡喃,四氢-2-(4-戊烯氧基)-

描述

“2H-Pyran, tetrahydro-2-(4-pentenyloxy)-” is a chemical compound with the molecular formula C10H16O2 . It is used as a reagent in the synthesis of (+)-Citrafungin A, an alkyl citrate compound that acts as a geranylgeranyltransferase (GGTase) inhibitor and also exhibits antifungal activity .

Synthesis Analysis

This compound is used as a reagent in the synthesis of (+)-Citrafungin A . Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis

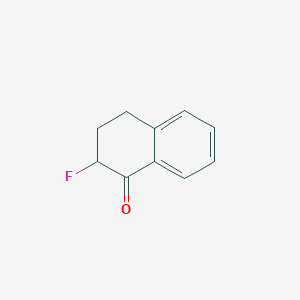

The molecular structure of this compound consists of a pyran ring, which is a six-membered heterocyclic ring with one oxygen atom and five carbon atoms. The pyran ring is tetrahydro, meaning it contains four hydrogen atoms. Attached to the pyran ring is a pentenyloxy group .Chemical Reactions Analysis

As a reagent, this compound participates in the synthesis of (+)-Citrafungin A . The specific chemical reactions involving this compound are not detailed in the available resources.Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.23 . It has a boiling point of 40-45 °C at 0.03 mmHg and a melting point of 84-88 °C . The density of this compound is 0.968 g/mL at 25 °C .科学研究应用

合成和有机实验室练习

- 该化合物已被用于四氢-2-(2-炔丙氧基)-2H-吡喃的合成中,展示了马氏加成和 THP-醚保护基团的形成。此过程用作入门有机实验室练习,提供对现代合成方法和高级 NMR 现象的见解 (Brisbois 等人,1997)。

反应和络合物形成

- 该化合物已合成用于与碘的反应,生成其二碘衍生物。此外,它用于形成与 Ru(II)、Cu(I) 和 Hg(II) 等金属的络合物,有助于配位化学和分子结构的研究 (Singh 等人,2001)。

芳香族化合物的合成前体

- 2H-吡喃-2-酮,包括 2H-吡喃的衍生物,是各种芳香族和杂环化合物的合成前体。这突出了该化合物在促进功能多样的化学实体合成中的作用 (Singh 等人,2007)。

热解研究

- 2H-吡喃衍生物的气相热解已得到研究以了解动力学和机理。这项研究有助于有机化学中反应动力学和热力学的更广泛领域 (Álvarez-Aular 等人,2018)。

催化和异构化

- 该化合物参与 Rh 催化的异构化和分子内氧化还原反应,展示了其在催化和反应机理研究中的效用 (Shikanai 等人,2009)。

绿色化学应用

- 它用于绿色化学中合成多官能化 4H-吡喃和 4H-苯并[b]吡喃衍生物,表明其在环保化学过程中的相关性 (Magyar & Hell, 2018)。

生物活性化合物合成

- 2H-吡喃的衍生物已从海洋生物等天然来源中分离出来,显示出在开发具有抗氧化和抗炎特性的生物活性化合物方面的潜力 (Joy & Chakraborty, 2017)。

教育应用

- 该化合物用于本科有机实验室项目中合成衍生物,展示了在化学教育中的实际应用 (Dintzner 等人,2012)。

作用机制

Target of Action:

The primary target of 2-pent-4-enoxyoxane is chymotrypsin-like elastase family member 2A (CELA2A). This enzyme plays a crucial role in protein digestion and tissue remodeling in humans . By interacting with CELA2A, 2-pent-4-enoxyoxane modulates proteolytic processes and potentially affects cellular homeostasis.

Action Environment:

Environmental factors, such as pH, temperature, and coexisting molecules, influence 2-pent-4-enoxyoxane’s stability and efficacy. For instance, variations in pH may alter its solubility and interaction with CELA2A.

: DrugBank: 2-(2-HYDROXY-CYCLOPENTYL)-PENT-4-ENAL : Design, synthesis, antiviral bioactivities and interaction mechanisms of penta-1,4-diene-3-one oxime ether derivatives

属性

IUPAC Name |

2-pent-4-enoxyoxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h2,10H,1,3-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKJZBRLPMYBWCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCOC1CCCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60437439 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

64841-44-7 | |

| Record name | 2H-Pyran, tetrahydro-2-(4-pentenyloxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60437439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

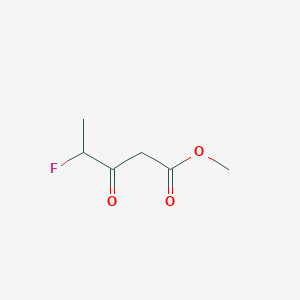

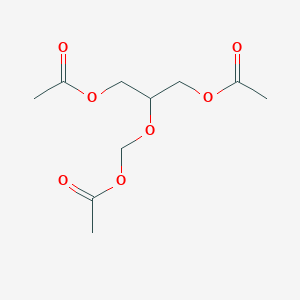

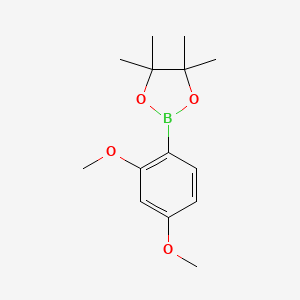

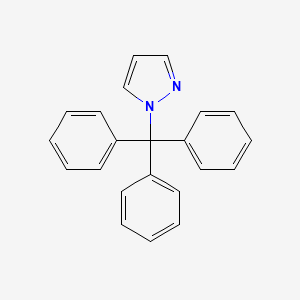

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(2-Methoxy-5-methylphenyl)sulfonyl]piperazin-1-ium](/img/structure/B1312990.png)

![1-{2-[(4-Methoxybenzyl)oxy]phenyl}ethanone](/img/structure/B1313027.png)

![4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-ol](/img/structure/B1313030.png)